Asoxime chloride

Descripción

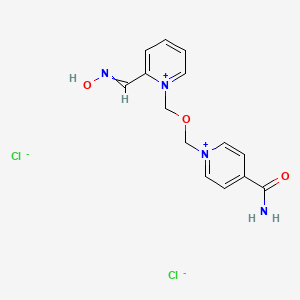

Structure

3D Structure of Parent

Propiedades

Número CAS |

34433-31-3 |

|---|---|

Fórmula molecular |

C14H16Cl2N4O3 |

Peso molecular |

359.2 g/mol |

Nombre IUPAC |

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide dichloride |

InChI |

InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |

Clave InChI |

QELSIJXWEROXOE-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |

SMILES canónico |

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

((2-hydroxyiminomethylpyridiniummethyl)-(4'- carbamoylpyridiniummethyl))ether dichloride 1-(((4-(aminocarbonyl)pyridino)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride 1-(2-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium)-2-oxapropane asoxime chloride H16 HI 6 HI-6 som-sim |

Origen del producto |

United States |

Asoxime Chloride in Advanced Cholinesterase Reactivation Research: Foundations and Frontiers

Significance within Cholinesterase Reactivator Research

Asoxime chloride, an asymmetric bis-pyridinium aldoxime, is a key agent in the study of acetylcholinesterase (AChE) reactivation. caymanchem.com Organophosphorus compounds, which include highly toxic nerve agents and pesticides, exert their primary toxic effect by inhibiting AChE. researchgate.netmdpi.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis that can be fatal. researchgate.netmdpi.com The primary role of oxime reactivators like this compound is to restore the function of AChE by removing the inhibiting organophosphate group. nih.govnih.gov

The significance of this compound lies in its demonstrated efficacy against a broader range of nerve agents compared to earlier oximes like pralidoxime (B1201516) (2-PAM). nih.govhhs.gov It has shown particular promise in reactivating AChE inhibited by nerve agents such as sarin (B92409), VX, and soman (B1219632). hhs.govresearchgate.netcdnsciencepub.com The development of such broad-spectrum reactivators is a critical goal in the field, as no single oxime is currently effective against all known organophosphorus agents. researchgate.netbenthamdirect.com

Research has focused on understanding the mechanism of this compound's action, which involves a nucleophilic attack by the oximate anion on the phosphorylated AChE conjugate. caymanchem.com Studies involving site-directed mutagenesis have revealed the crucial role of the peripheral anionic site of AChE in the reactivation process by bis-pyridinium oximes like HI-6. researchgate.net These findings are instrumental in guiding the design of next-generation, broad-spectrum oxime reactivators. researchgate.net Furthermore, investigations into its chemical properties, such as its pKa value, are important for understanding its behavior under physiological conditions. tandfonline.com

Recent research has also explored novel delivery systems to enhance the effectiveness of this compound. A significant challenge with current oxime therapies is their limited ability to cross the blood-brain barrier (BBB). researcher.lifenih.govacs.org Studies using carriers like cucurbit nih.govuril have shown a more than three-fold increase in the concentration of asoxime in the brain, leading to improved AChE reactivation in animal models. nih.govacs.org

Historical Development and Evolution of Oxime Countermeasures

The development of oxime countermeasures began in the 1950s with the goal of creating an antidote to reverse the inhibition of acetylcholinesterase by organophosphate compounds. nih.gov The first widely used oxime was pralidoxime (2-PAM), which is still the approved oxime in the United States. nih.govnih.gov However, the limited effectiveness of 2-PAM against certain nerve agents spurred further research. researchgate.net

This led to the development of a new generation of oximes, including the H-series of oximes, of which this compound (HI-6) is a prominent member. hhs.govresearchgate.net Synthesized in the 1970s and 1980s, H-oximes like HI-6 were found to be potent reactivators of AChE inhibited by soman, a nerve agent for which 2-PAM is largely ineffective. hhs.govresearchgate.netcdnsciencepub.com The development of bis-pyridinium oximes, characterized by two pyridinium (B92312) rings, was a significant step forward, as this structural feature was found to enhance reactivation potency. researchgate.netnih.gov

The evolution of oxime research continues, with a focus on creating a "universal" reactivator effective against all nerve agents and pesticides. benthamdirect.com This involves synthesizing new analogues of existing oximes and exploring different chemical structures. nih.govbenthamdirect.com The knowledge gained from studying the structure-activity relationships of compounds like this compound is fundamental to this ongoing effort. researchgate.net

| Property | Value |

| Formal Name | 1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]-pyridinium, dichloride |

| CAS Number | 34433-31-3 |

| Synonyms | HI-6 |

| Molecular Formula | C₁₄H₁₆N₄O₃ • 2Cl |

| Formula Weight | 359.2 |

Table 1: Chemical and Physical Properties of this compound. caymanchem.com

| Oxime | Reactivation Efficacy against Soman-inhibited AChE | Reactivation Efficacy against Tabun-inhibited AChE |

| Pralidoxime (2-PAM) | Limited | Limited |

| This compound (HI-6) | Potent | Less Effective |

| Obidoxime (B3283493) | Moderate | Moderate |

Table 2: Comparative in vitro Reactivation Efficacy of Selected Oximes. nih.govhhs.gov

Table 3: Chemical Compounds Mentioned in this Article.

Mechanistic Insights into Acetylcholinesterase Reactivation by Asoxime Chloride

Molecular Mechanisms of Organophosphate-AChE Adduct Reactivation

The inhibition of AChE by organophosphates occurs through the phosphorylation or phosphonylation of a serine residue within the enzyme's active site, rendering it incapable of its natural function of hydrolyzing the neurotransmitter acetylcholine (B1216132). caymanchem.comnih.gov This leads to an accumulation of acetylcholine in synaptic clefts, resulting in a cholinergic crisis. Asoxime chloride functions by reversing this inhibition through a nucleophilic attack on the phosphorus atom of the OP-AChE conjugate. caymanchem.comnih.gov

Nucleophilic Attack Pathways and Energetics

The reactivation process initiated by this compound is a bimolecular nucleophilic substitution reaction. The key to this process is the deprotonation of the oxime group to form a highly nucleophilic oximate anion. This anion then attacks the phosphorus atom of the organophosphate moiety covalently bound to the serine residue in the AChE active site. This attack leads to the formation of a transient pentavalent intermediate. Subsequently, the bond between the phosphorus atom and the serine residue is cleaved, releasing the regenerated, active AChE. The organophosphate, now bound to the oxime, forms a phosphonylated oxime, which then dissociates from the enzyme's active site. nih.gov

Molecular modeling studies suggest that for the nucleophilic attack to be successful, the oxime must adopt a specific orientation within the active site gorge to allow the oximate anion to approach the phosphorus atom of the OP-AChE adduct. The energetics of this process are influenced by the specific organophosphate and the precise positioning of the reactivator.

Role of the Oximate Anion in Catalytic Reactivation

The formation of the oximate anion is a critical step in the reactivation mechanism. nih.gov The nucleophilicity of the oxime is significantly enhanced upon deprotonation. This compound, being a bis-pyridinium oxime, possesses a quaternary nitrogen atom which helps to lower the pKa of the oxime group, thereby increasing the concentration of the reactive oximate anion at physiological pH. This is a key feature that contributes to its efficacy as a reactivator. The catalytic cycle involves the binding of the oxime to the inhibited enzyme, the nucleophilic attack by the oximate anion, and the subsequent release of the phosphonylated oxime and the reactivated enzyme.

Specificity of Reactivation Across Different Nerve Agents (Sarin, VX, Soman (B1219632), Cyclosarin (B1206272), Tabun)

The effectiveness of this compound varies significantly depending on the chemical structure of the inhibiting organophosphate nerve agent. It is considered a broad-spectrum reactivator but shows marked differences in its potency against various agents. nih.govnih.gov

This compound is particularly effective against AChE inhibited by soman and cyclosarin. nih.gov It also demonstrates significant reactivation potency for sarin (B92409) and VX-inhibited AChE. nih.gov However, its efficacy against tabun-inhibited AChE is negligible. nih.gov This specificity is attributed to the steric and electronic properties of the different organophosphate-AChE adducts, which influence the accessibility and susceptibility of the phosphorus atom to nucleophilic attack by the oxime. For instance, the bulky cyclohexyl group in cyclosarin and the pinacolyl group in soman create different steric environments within the active site compared to the smaller alkoxy groups in sarin and tabun (B1200054).

| Nerve Agent | This compound (HI-6) Reactivation Efficacy |

| Sarin (GB) | Effective nih.gov |

| VX | Effective nih.gov |

| Soman (GD) | Highly Effective nih.govnih.gov |

| Cyclosarin (GF) | Highly Effective nih.govnih.gov |

| Tabun (GA) | Negligible nih.gov |

Enzyme-Inhibitor Interaction Dynamics

The interaction between this compound and the inhibited AChE is a dynamic process governed by the specific characteristics of the enzyme's active site and the stability of the organophosphate-enzyme conjugate.

Acetylcholinesterase Active Site Characterization and Oxime Binding

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long. It contains a catalytic triad (B1167595) of amino acids (serine, histidine, and glutamate) and a peripheral anionic site (PAS) at the gorge's entrance. nih.gov For reactivation to occur, this compound must traverse this gorge and position itself correctly within the active site.

Molecular modeling studies have shown that the two pyridinium (B92312) rings of this compound play a crucial role in its binding and orientation. nih.gov One ring can interact with the PAS, while the other, bearing the oxime group, is guided towards the catalytic triad where the organophosphate is bound. This precise positioning is essential for the oximate anion to be in close proximity to the phosphorus atom for the nucleophilic attack. The structure of the organophosphate adduct can influence the conformation of the active site, thereby affecting the binding and efficacy of the reactivator.

Impact of Organophosphate "Aging" on Reactivation Efficacy

A significant challenge in the treatment of organophosphate poisoning is the phenomenon of "aging." This is a time-dependent process where the organophosphate-AChE conjugate undergoes a chemical modification, typically the cleavage of an alkoxy group from the phosphorus atom. researchgate.net This process results in a more stable, negatively charged phosphonylated enzyme that is resistant to reactivation by oximes like this compound. researchgate.net

The rate of aging varies considerably among different nerve agents. For instance, soman-inhibited AChE ages very rapidly, with a half-life of only a few minutes. researchgate.net This rapid aging makes timely administration of this compound critical for effective treatment. In contrast, the aging of VX and sarin-inhibited AChE is significantly slower, allowing a wider therapeutic window for oxime administration. researchgate.net The inability of this compound to reactivate aged AChE underscores the importance of early intervention in cases of organophosphate poisoning.

| Nerve Agent | Aging Half-life of Inhibited AChE | Implication for this compound Reactivation |

| Soman (GD) | ~2 minutes researchgate.net | Very rapid aging severely limits the time for effective reactivation. |

| Sarin (GB) | ~3-5 hours researchgate.net | Slower aging provides a wider therapeutic window. |

| Cyclosarin (GF) | ~7 hours researchgate.net | Slower aging allows for a greater chance of successful reactivation. |

| Tabun (GA) | >19 hours researchgate.net | Very slow aging, but this compound is inherently ineffective against tabun. |

| VX | >19 hours researchgate.net | Very slow aging provides a long therapeutic window. |

Allosteric Modulation of AChE by this compound

Allosteric modulation refers to the process where the binding of a ligand to one site on an enzyme influences the activity at another, distinct site. In the context of acetylcholinesterase, oximes like this compound can interact with allosteric sites, which can indirectly affect the reactivation process. nih.govembopress.org

The key allosteric site on AChE is the Peripheral Anionic Site (PAS), located at the entrance of the active-site gorge. embopress.orgnih.govebi.ac.uk Bis-pyridinium oximes, the class to which this compound belongs, are structured to potentially interact with both the PAS at the gorge's entrance and the catalytic anionic site (CAS) at its base. nih.govresearchgate.net This dual interaction is a critical aspect of their modulatory role. The binding of a ligand at the PAS can induce conformational changes that are transmitted to the active center, thereby altering catalytic efficiency or the potential for reactivation. embopress.orgnih.gov

Research using X-ray crystallography on similar bis-pyridinium oximes has shown that one part of the molecule can bind near the PAS residue Trp279, while the other part is positioned deeper in the gorge. nih.govresearchgate.net This binding can induce significant conformational shifts in PAS residues. nih.gov For instance, the binding of some oximes causes the Trp279 residue to move, altering the surface of the PAS. nih.govresearchgate.net Such conformational changes can either correctly orient the oxime's nucleophilic group for an effective attack on the phosphorylated serine in the active site or, conversely, result in an unproductive binding state that hinders reactivation. scispace.comnih.gov Therefore, the allosteric interaction at the PAS is a crucial factor that can positively or negatively modulate the reactivation efficacy of this compound.

Table 1: Key Amino Acid Residues of the AChE Peripheral Anionic Site (PAS) and Their Role in Ligand Interaction

| Residue (Human AChE) | Role in Allosteric Modulation | Supporting Evidence |

|---|---|---|

| Tryptophan (Trp) 286 | Forms π-π stacking interactions with the aromatic rings of ligands, anchoring them at the gorge entrance. Can undergo significant conformational changes upon ligand binding. nih.govresearchgate.net | Studies show Trp286 (or Trp279 in Torpedo californica AChE) packs against the oxime and its movement can alter the gorge entrance. nih.govresearchgate.net |

| Tyrosine (Tyr) 72 | Contributes to the binding surface of the PAS, interacting with ligands. researchgate.net | Crystallography shows it stacking with ligands at the PAS. researchgate.net |

| Tyrosine (Tyr) 124 | Considered critical for the enhanced reactivation potency of H-series oximes like HI-6 (asoxime). researchgate.net | Mutagenesis studies indicate its importance for the activity of bis-pyridinium oximes. researchgate.net |

| Tyrosine (Tyr) 341 | Part of the aromatic-rich environment of the PAS that contributes to ligand binding and enzyme stability. researchgate.net | Identified as a contributor to strong ligand binding and activity. researchgate.net |

Microenvironmental Factors Influencing Reactivation Kinetics

The efficiency of AChE reactivation by this compound is not solely dependent on the molecule's structure but is also significantly influenced by the immediate chemical environment surrounding the enzyme-inhibitor complex.

pH Dependence of Oxime-Mediated Reactivation

The reactivation of phosphorylated AChE is a pH-dependent process. researchgate.net The active nucleophile responsible for attacking the phosphorus atom of the OP-AChE adduct is the deprotonated oximate anion. caymanchem.comresearchgate.net The concentration of this anion in solution is governed by the Henderson-Hasselbalch relationship, which depends on the pKa of the oxime and the pH of the medium.

As the pH of the environment rises above the oxime's pKa, the equilibrium shifts towards the formation of the more reactive oximate anion, generally leading to an increased reactivation rate. researchgate.net In silico studies have shown that the percentage of deprotonated oxime, and thus its nucleophilic potential, is highly sensitive to pH. nih.gov However, this relationship is not linear indefinitely, as extreme pH values (e.g., above 10.5) can lead to the denaturation of the acetylcholinesterase enzyme itself, causing a loss of function. nih.gov Optimal reactivation rates are typically observed at a pH that balances sufficient oximate concentration with enzyme stability, often in the slightly alkaline range of 7.5 to 9.0. nih.gov

Table 2: Conceptual Relationship Between pH, Oximate Formation, and Reactivation Efficiency

| pH Condition | Relative Oximate [R-CH=NO⁻] Concentration | Theoretical Reactivation Rate | Limiting Factor |

|---|---|---|---|

| Acidic (pH < 6.0) | Very Low | Very Low | Insufficient concentration of the nucleophilic oximate anion. researchgate.net |

| Neutral (pH ≈ 7.4) | Moderate | Moderate | Reactivation occurs but is limited by the fraction of deprotonated oxime. nih.gov |

| Alkaline (pH 8.0-9.5) | High | High / Optimal | Favorable balance of high oximate concentration and enzyme integrity. nih.gov |

| Strongly Alkaline (pH > 10.5) | Very High | Decreasing | Enzyme denaturation begins to outweigh the benefit of high oximate concentration. nih.gov |

Role of Water Structure and Lyotropic Salts in Reactivation Process

The solvent environment, particularly the structure of water, plays an active role in the reactivation process. researchgate.netnih.govnih.gov The influence of ions on water structure can be described by the Hofmeister series, which classifies ions based on their ability to organize or disorganize water molecules. wikipedia.orgnih.gov Ions that promote water structure are termed "kosmotropes" (salting-out), while those that disrupt it are "chaotropes" (salting-in). researchgate.netwikipedia.org

Studies conducted with this compound (HI-6) have demonstrated that lyotropic salts directly impact reactivation kinetics. researchgate.netnih.gov

Chaotropic Salts : At low concentrations (up to 75 mM), chaotropes like lithium thiocyanate (B1210189) (LiSCN) were found to increase the percentage of AChE reactivation. researchgate.netnih.gov This effect is attributed to the disruption of the highly organized shell of water molecules that are electrostricted around the oximate anion. researchgate.netnih.gov This "desolvation" of the oximate enhances its nucleophilicity, favoring its attack on the phosphorus atom of the inhibited enzyme. researchgate.netnih.gov

Kosmotropic Salts : Conversely, strong kosmotropes like ammonium (B1175870) sulfate (B86663) and phosphate (B84403) lead to a small decrease in reactivation. researchgate.netnih.gov These "water structure-making" salts are believed to strengthen the hydration shell around the oximate, slightly increasing the shielding effect and thus reducing its reactivity. researchgate.net

At high concentrations (e.g., >100 mM), both types of salts can inhibit the reaction, either by causing the enzyme to precipitate ("salting-out" by kosmotropes) or by inducing denaturation (chaotropes). researchgate.netnih.gov These findings underscore that the reactivation process is sensitive to the fine structure of the aqueous solvent.

Table 3: Effect of Lyotropic Salts on Asoxime-Mediated AChE Reactivation

| Salt Type | Example Ion | Effect on Water Structure | Effect on Reactivation by Asoxime (Low Concentration) | Proposed Mechanism |

|---|---|---|---|---|

| Chaotrope ("Breaker") | SCN⁻ | Disrupts H-bond network, less organized. researchgate.net | Increased Reactivation researchgate.netnih.gov | Induces destructuring of the water shell around the oximate, enhancing its nucleophilic attack. researchgate.netnih.gov |

| Neutral | Cl⁻ | Minimal effect on water structure. researchgate.net | No significant effect researchgate.net | Does not significantly alter the solvation shell of the oximate or enzyme. researchgate.net |

| Kosmotrope ("Maker") | SO₄²⁻, HPO₄²⁻ | Strengthens H-bond network, more organized. researchgate.net | Slightly Decreased Reactivation researchgate.netnih.gov | Strengthens the hydration shell around the oximate, slightly increasing its shielding from the target. researchgate.net |

Influence of Enzyme Conformation and Mobility

Acetylcholinesterase is not a static entity; its function is intrinsically linked to its conformational flexibility and internal mobility. ebi.ac.ukacs.org The binding of an organophosphate inhibitor induces conformational changes in the enzyme's residues, which in turn affects the subsequent binding and efficacy of a reactivator. researchgate.net The success of reactivation is highly dependent on the ability of the oxime to adopt an appropriate conformation within the active site gorge to allow for nucleophilic attack. mdpi.com

Table 4: Key Conformational Changes in AChE Relevant to Ligand/Reactivator Binding

| Enzyme Region | Description of Conformational Change | Impact on Reactivation |

|---|---|---|

| Peripheral Anionic Site (PAS) | Movement/reorientation of aromatic residues, notably Trp286 (in human AChE). nih.govresearchgate.net | Can alter the gorge entrance, either facilitating proper entry and alignment of the reactivator or causing steric hindrance. nih.govresearchgate.net |

| Active Site Gorge | The gorge can narrow or widen due to local sidechain movements, affecting ligand passage. ebi.ac.uk | Influences the ability of the oxime to travel down the gorge to reach the phosphorylated catalytic serine. ebi.ac.uk |

| Catalytic Triad Environment | Subtle shifts in the positions of Ser203, His447, and Glu334 upon initial OP binding. researchgate.net | Alters the geometry and accessibility of the target phosphorus atom for the incoming nucleophilic oxime. researchgate.net |

| Oxime Orientation | The oxime itself can bind in different orientations, either "aligned for attack" or "rotated away" from the target. nih.govresearchgate.net | Directly determines success. Only a productive alignment allows for the nucleophilic attack required to restore enzyme function. scispace.comnih.gov |

Advanced Pharmacological Investigations of Asoxime Chloride

Efficacy Assessment in Experimental Models of Organophosphate Poisoning

Asoxime chloride, also known as HI-6, is an asymmetric bis-pyridinium aldoxime that functions as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds. caymanchem.com Its therapeutic activity has been extensively evaluated in various experimental models of organophosphate poisoning. caymanchem.com

The efficacy of this compound is frequently benchmarked against other established oximes. In in-vitro studies against paraoxon, a common organophosphate pesticide, the effectiveness of this compound varies significantly with concentration compared to other oximes. matec-conferences.orgresearchgate.net For instance, at a low concentration (10 µM), Obidoxime (B3283493) can reactivate up to 70% of inhibited AChE, whereas this compound shows minimal effect. matec-conferences.org However, at a higher concentration (100 µM), this compound demonstrates significant reactivation capabilities. matec-conferences.org

Research comparing this compound (HI-6) with Pralidoxime (B1201516) (2-PAM), Obidoxime, and Trimedoxime in rats poisoned with various organophosphorus insecticides found that Trimedoxime was generally the most effective. nih.gov However, all tested oximes, including HI-6, were shown to be potent antidotes, particularly against phosphate-based insecticides. nih.gov In poisonings with phosphonates and phosphorothiolates, the effectiveness of Obidoxime, Pralidoxime, and HI-6 was noted to be low. nih.gov

In the context of nerve agents, the comparative efficacy is agent-specific. Studies on human-derived AChE showed Obidoxime was more effective in reactivating the enzyme after inhibition by tabun (B1200054), while this compound (HI-6) was superior for AChE inhibited by soman (B1219632) and sarin (B92409). hhs.gov Obidoxime generally exhibits a markedly higher reactivating potency compared to 2-PAM against a variety of nerve agents and pesticides, though it is ineffective against soman-inhibited AChE. nih.gov this compound is considered a leading potential replacement for 2-PAM for treating nerve agent poisoning. nih.gov

Table 1: Comparative Efficacy of Oximes Against Paraoxon-Inhibited AChE This table is based on in-vitro experimental data and illustrates the relative efficacy at different concentrations. Actual in-vivo effectiveness may vary.

The therapeutic success of this compound is highly dependent on the chemical structure of the inhibiting organophosphate. It is recognized as a potent reactivator for AChE inhibited by certain nerve agents and pesticides. caymanchem.combenthamscience.com

Nerve Agents: this compound (HI-6) demonstrates varied efficacy against nerve agents. It is considered particularly effective against soman and sarin, but less effective against tabun. hhs.gov Conversely, obidoxime is more effective against tabun but fails to reactivate soman-inhibited AChE. hhs.govnih.gov This highlights the lack of a single, universally effective oxime for all nerve agent threats.

Pesticides: In cases of poisoning by OP pesticides, this compound is effective against phosphate (B84403) insecticides. nih.gov However, its efficacy is significantly lower in poisonings caused by phosphonates and phosphorothiolates. nih.gov Studies have also shown that no tested oxime, including HI-6, was an effective antidote in poisoning with dimethoate (B1670662) and pyridafenthion in rat models. nih.gov this compound also exhibits weak intrinsic inhibition of AChE, which is a favorable characteristic for a reactivator. benthamscience.com

The timing of this compound administration is a critical determinant of therapeutic success. Research indicates that the interval between OP exposure and treatment initiation significantly impacts the outcome. nih.gov

In a study using a chick skeletal muscle model poisoned with paraoxon, the timing of administration of this compound (HI-6), Pralidoxime, and Obidoxime was evaluated. ircmj.com The results showed that pre-treatment (administration 20 minutes before the toxin) was the most effective approach for preventing the toxic effects. ircmj.com Simultaneous administration with the toxin was also effective, while post-treatment (20 minutes after the toxin) could reverse the effects, although less effectively than prophylactic administration. ircmj.com

Clinical data from other oximes reinforces that for certain OPs, such as dimethylated pesticides, treatment must be administered as early as possible to be effective. nih.gov Prophylactic administration of oximes is an area of ongoing research, with studies showing that pretreatment can significantly reduce mortality from certain OP exposures in animal models. nih.govmdpi.com

Pharmacokinetic and Pharmacodynamic Research

The therapeutic window and effectiveness of this compound are governed by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.

A significant limitation in the treatment of organophosphate poisoning is the central nervous system (CNS) effects, which require an antidote to cross the blood-brain barrier (BBB). nih.gov this compound, as a quaternary pyridinium (B92312) oxime, possesses a permanent positive charge. rsc.org This chemical characteristic severely restricts its ability to penetrate the BBB. nih.govrsc.org

Numerous studies have concluded that oximes, in general, are weak penetrators of the BBB. researchgate.netnih.gov This results in minimal reactivation of AChE within the brain, estimated to be less than 5% in critical functional areas. researchgate.netnih.gov The inability of this compound to effectively reach the CNS means it cannot adequately reverse the AChE inhibition in the brain, which is responsible for severe symptoms like seizures. researchgate.netnih.gov Consequently, the cerebral protection offered by this compound is considered only partial, and its primary therapeutic action is confined to the peripheral nervous system. researchgate.net

Table 2: Summary of Key Pharmacological Properties of this compound (HI-6)

Plasma Concentration Monitoring and Correlative Efficacy Studies

The therapeutic efficacy of an acetylcholinesterase (AChE) reactivator is intrinsically linked to its ability to reach and sustain effective concentrations at the site of action. Consequently, monitoring the plasma concentration of this compound (HI-6) and correlating it with its reactivation efficacy is a critical area of research.

High-performance liquid chromatographic (HPLC) assays have been specifically developed to determine this compound concentrations in small volumes of plasma. nih.gov One such method allows for the injection of a microfiltered plasma sample onto a C18 column with detection via ultraviolet (UV) wavelength, achieving a limit of sensitivity of 2.5 micrograms/mL. nih.gov Studies using this methodology have determined that this compound does not bind to plasma proteins. nih.gov The extraction efficiency for asoxime from plasma has been reported at 69.4% for concentrations of 10 µg/mL and 81.5% for concentrations of 100 µg/mL. nih.gov

Correlative studies are crucial to connect these pharmacokinetic data with pharmacodynamic outcomes, namely AChE reactivation. Research in animal models has provided direct evidence of the relationship between this compound concentrations and its therapeutic effect. A significant challenge with asoxime is its rapid elimination and low penetration of the blood-brain barrier (BBB). nih.gov

In a pivotal study using a mouse model, the pharmacokinetics and efficacy of this compound were compared with an encapsulated form, the asoxime-cucurbit uril (CB ) complex, designed to improve its bioavailability. nih.gov The results demonstrated that while asoxime alone has limited brain penetration, the asoxime-CB complex led to a greater than 3-fold increase in the area under the curve (AUC) in the brain. nih.gov This enhanced central nervous system (CNS) concentration directly correlated with improved efficacy. The asoxime administered as a complex increased brain AChE activity by approximately 30% compared to atropine (B194438) alone, and co-administration with CB improved AChE activity by 11%, which was consistent with the higher asoxime AUC observed in the brain. nih.gov

These findings underscore the principle that achieving and maintaining adequate plasma and, more importantly, tissue-specific concentrations are paramount for the efficacy of this compound.

Table 1: Pharmacokinetic and Efficacy Data of Asoxime vs. Asoxime-CB Complex in Mice Data sourced from a study by Hnizdilova et al. (2021) nih.gov

| Parameter | Asoxime Alone | Asoxime-CB Complex |

|---|---|---|

| Brain AUC Increase | Baseline | > 3-fold increase |

| Improvement in Brain AChE Activity (vs. Atropine alone) | Data not specified | ~30% increase |

| Improvement in AChE Activity (due to CB co-administration) | N/A | 11% |

Structure-Activity Relationships (SAR) for Enhanced Therapeutic Performance

The effectiveness of oxime reactivators is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical features influence reactivation potency and pharmacokinetic properties, with the ultimate goal of designing more effective antidotes. nih.gov

Elucidation of Structural Determinants for Reactivation Potency

The reactivation potency of bis-pyridinium oximes like this compound is governed by several key structural factors. researchgate.netresearchgate.net These include the number and position of the pyridinium rings, the nature and length of the linking chain between the rings, and the specific location of the oxime functional group. researchgate.netresearchgate.net

For this compound (HI-6), a bis-pyridinium oxime, its high potency against certain nerve agent-inhibited AChE is attributed to its specific molecular geometry. hhs.gov The structure allows for a precise fit within the enzyme's active site gorge. Molecular modeling and mutagenesis studies have identified specific amino acid residues within AChE that are critical for the interaction with H-oximes like HI-6. The residue Tyrosine 124 (Y124), located at the peripheral anionic site (PAS) of the enzyme, has been shown to be particularly important for the enhanced reactivation potency of these compounds. hhs.gov Furthermore, the quaternary nitrogen of the pyridinium ring has been shown to have favorable interactions with the Aspartate 74 (Asp74) residue, contributing to a higher affinity for the inhibited enzyme complex. acs.org The interaction between the oxime and the PAS is crucial for orienting the molecule correctly, allowing the nucleophilic oximate to efficiently attack the phosphorus atom of the organophosphate bound to the enzyme's serine residue. acs.org

Table 2: Key Structural Features of this compound and Their Role in Reactivation

| Structural Feature | Role in Reactivation Potency | Key Interacting AChE Residue |

|---|---|---|

| Bis-pyridinium Structure | Provides two points of interaction within the AChE gorge, enhancing binding affinity. | Multiple sites |

| Quaternary Nitrogens | Carry a permanent positive charge, facilitating strong interaction with anionic sites in the enzyme. acs.org | Aspartate 74 (Asp74) acs.org |

| Oxime Group Position (C2) | Optimal positioning for nucleophilic attack on the phosphorylated serine residue. researchgate.net | Phosphorylated Ser203 |

| Overall Molecular Shape | Complements the active site gorge, particularly interacting with the PAS. | Tyrosine 124 (Y124) hhs.gov |

Optimization of Molecular Features for Improved Pharmacokinetic Profiles

A primary limitation of pyridinium oximes, including this compound, is their poor pharmacokinetic profile, particularly their inability to efficiently cross the blood-brain barrier (BBB). nih.govresearchgate.net This is a direct consequence of their key structural features: the quaternary nitrogen atoms render the molecule permanently charged and hydrophilic, which severely restricts its passage across the lipid-rich membranes of the BBB. acs.orgmdpi.com It is estimated that only 1% to 10% of the plasma concentration of these oximes reaches the brain. mdpi.com

This pharmacokinetic flaw means that while this compound can be effective at reactivating AChE in the peripheral nervous system, its ability to counteract the severe CNS effects of organophosphate poisoning (such as seizures and respiratory depression) is limited. nato.int Research efforts to optimize molecular features for improved pharmacokinetics have explored several strategies. One innovative approach involves the use of carrier molecules to shuttle the oxime across the BBB. As previously mentioned, encapsulating this compound in cucurbit uril (CB ) was shown to significantly increase its concentration in the brain, demonstrating that the pharmacokinetic profile can be improved through molecular complexation without altering the core structure of the oxime itself. nih.gov

SAR Studies for Central Nervous System Reactivation

The challenge of achieving CNS reactivation has driven specific SAR studies aimed at designing oximes that can penetrate the BBB. The central SAR principle is the trade-off between the high reactivation potency conferred by the charged pyridinium structure and the poor CNS penetration that this very charge causes. acs.orgnih.gov

Studies have systematically compared the properties of traditional quaternary oximes with uncharged tertiary oximes. nato.intdtic.mil

Quaternary Oximes (e.g., this compound, Pralidoxime): These compounds possess a permanent positive charge. mdpi.com While this charge is beneficial for high-affinity binding within the AChE active site, it makes them hydrophilic and unable to readily diffuse across the BBB. nato.int In vivo studies in guinea pigs demonstrated that quaternary oximes could significantly reactivate AChE in blood and peripheral tissues but not in the brain. dtic.mil

Tertiary Oximes (e.g., Monoisonitrosoacetone (MINA), Diacetylmonoxime (DAM)): These oximes lack a permanent charge, are more lipid-soluble, and can penetrate the BBB. nato.intresearchgate.net Studies have shown that tertiary oximes like MINA can reactivate nerve agent-inhibited AChE within various brain regions. dtic.mil This central reactivation was correlated with improved therapeutic outcomes, including the termination of seizure activity following nerve agent exposure, an effect not seen with quaternary oximes. nato.intdtic.mil

These findings clearly establish a structure-activity relationship for CNS penetration: uncharged, more lipophilic structures are required to cross the BBB and reactivate central AChE. The ongoing challenge is to develop compounds that merge the CNS accessibility of tertiary oximes with the superior intrinsic reactivation potency of quaternary oximes. nih.gov

Table 3: SAR Comparison for CNS Penetration

| Oxime Class | Example Compound | Key Structural Feature | Blood-Brain Barrier Penetration | Primary Site of AChE Reactivation |

|---|---|---|---|---|

| Quaternary Bis-pyridinium | This compound (HI-6) | Permanent positive charge mdpi.com | Poor / Negligible nato.int | Peripheral Nervous System dtic.mil |

| Tertiary | MINA | Uncharged, lipid-soluble nato.int | Significant dtic.mil | Central Nervous System dtic.mil |

Toxicological Research Paradigms for Asoxime Chloride

Investigation of Oxidative Stress Mechanisms Induced by Asoxime Chloride

A potential mechanism of toxicity for oxime compounds is the induction of oxidative stress, which involves an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. nih.govacs.orgmdpi.com Research has explored the pro-oxidative properties of this compound to understand its safety profile, as compounds with low or no pro-oxidative effects would be beneficial in antidotal therapies for organophosphates, which are themselves known to cause significant oxidative stress. nih.gov

Quantification of Biomarkers of Oxidative Damage (e.g., Thiobarbituric Acid Reactive Substances)

The quantification of biomarkers of oxidative damage provides direct evidence of cellular injury resulting from oxidative stress. A primary marker for lipid peroxidation is malondialdehyde (MDA), often measured via the Thiobarbituric Acid Reactive Substances (TBARS) assay. nih.govelsevierpure.comresearchgate.net

In a study using a Beagle dog model, the impact of this compound on markers of oxidative stress was assessed. nih.gov This experiment aimed to determine the levels of TBARS after exposure to HI-6. nih.gov Similarly, research in rats investigated the effects of several oximes, including asoxime, on dichlorvos (B1670471) (an organophosphate)-induced oxidative changes. acs.org This study measured oxidative tissue damage through levels of MDA and advanced oxidation protein products (AOPP). The findings indicated that all tested oximes, including asoxime, were capable of mitigating the dichlorvos-induced oxidative stress in both rat plasma and brain. acs.org However, another in vitro study noted that certain oxime structures can induce lipid peroxidation. acs.org

Interactive Table 1: Selected Biomarkers for this compound-Related Oxidative Damage Research

| Biomarker Category | Specific Marker | Description | Relevant Findings |

|---|---|---|---|

| Lipid Peroxidation | Thiobarbituric Acid Reactive Substances (TBARS) / Malondialdehyde (MDA) | TBARS assay measures MDA, an end product of lipid peroxidation, indicating damage to cellular membranes. nih.govelsevierpure.comnih.gov | Asoxime was studied for its effect on TBARS/MDA levels in animal models. nih.gov It was shown to attenuate organophosphate-induced increases in MDA in rats. acs.org |

| Protein Oxidation | Advanced Oxidation Protein Products (AOPP) | AOPP are markers of oxidant-mediated protein damage. | Asoxime was shown to attenuate organophosphate-induced increases in AOPP in rats. acs.org |

Assessment of Antioxidant Defense Systems (e.g., Ferric Reducing Antioxidant Power, Glutathione (B108866) Levels)

Beyond measuring damage, toxicological studies also assess the status of the body's antioxidant defense systems, which can be depleted when combating oxidative stress. nih.gov Key components of this defense include non-enzymatic antioxidants like glutathione (GSH) and the total antioxidant capacity of plasma, which can be measured by assays such as the Ferric Reducing Antioxidant Power (FRAP). nih.govnih.gov

| Non-Enzymatic Antioxidants | Total Thiol (SH) Groups | Represents a major fraction of the total body antioxidants, including glutathione and protein-bound thiols. | Total thiol levels were evaluated in rats, where asoxime demonstrated an ability to attenuate organophosphate-induced oxidative stress. acs.org |

Neurotoxicity Research in Experimental Models

While this compound is designed to counteract neurotoxicity, it is also important to investigate any potential neurotoxic effects of the compound itself. caymanchem.com Research in this area uses experimental animal models to explore direct and indirect effects on the nervous system. nih.gov

Analysis of this compound's Direct and Indirect Neurotoxic Effects

The ability of this compound to cross the blood-brain barrier (BBB) is a key factor in assessing its potential for central nervous system effects. hhs.gov Microdialysis studies in rats have shown that high intramuscular doses of HI-6 can reach the brain. nih.gov Interestingly, these studies found that soman (B1219632) intoxication significantly decreased the uptake of HI-6 into the brain. nih.gov This suggests that the pathological state can modulate the compound's distribution. The concentration of unbound HI-6 in the brain was found to correlate negatively with the signs of soman poisoning. nih.gov

Cellular and Subcellular Alterations Associated with Oxime Exposure

Exposure to chemical agents can lead to a variety of cellular and subcellular changes. nih.govnih.gov For this compound, research has examined its influence on neuronal metabolism. In one study, quantitative cytochemical techniques were used to monitor the effects of HI-6 on neuronal RNA in the cerebrocortex and striatum of rats during soman intoxication. nih.gov The results indicated that HI-6 influences the metabolic status of central cholinergic compartments and can protect against soman-induced depletion of neuronal RNA. nih.gov However, when administered alone, HI-6 was found to significantly reduce neuronal RNA in both brain regions, indicating a direct effect on neuronal metabolic processes. nih.gov This highlights the complex interplay between the oxime, the toxin, and the central nervous system, where effects may be protective in a poisoned state but disruptive otherwise.

Biotransformation Pathways and Toxicity Modulation

The way a compound is absorbed, distributed, metabolized, and eliminated (ADME) is fundamental to understanding its efficacy and potential toxicity. Pharmacokinetic studies are essential for characterizing these pathways for this compound.

Research has shown that this compound exhibits rapid absorption and elimination. nih.gov Studies in humans demonstrated a short apparent elimination half-life of approximately 1.15 hours. nih.gov The compound's distribution approximates the extracellular fluid volume. nih.gov Pharmacokinetic analyses in mice poisoned with nerve agents showed that plasma concentrations of HI-6 peaked immediately after intravenous injection and then decreased rapidly. researchgate.net This fast in-vivo clearance has been identified as a potential limitation for its use in certain first-aid scenarios. researchgate.net

Tissue distribution studies in experimental pigs revealed that HI-6 accumulates to a higher content in the kidneys than in the liver, with high concentrations also found in the brain and gastrointestinal wall. nih.gov The high concentration in the kidneys suggests this is a primary route of elimination for the oxime. nih.gov Human studies confirm substantial renal clearance, with about 55% of the drug excreted unchanged in urine over 24 hours, which also indicates that a significant portion undergoes non-renal elimination. nih.gov The specific pathways of this non-renal metabolism are an area for further investigation. The pharmacokinetic behavior of HI-6 has been observed to change during organophosphate poisoning, though these changes were not found to necessitate alterations in the dosage regimen. nih.gov

Interactive Table 3: Summary of Pharmacokinetic and Distribution Findings for this compound (HI-6)

| Parameter | Finding | Species/Model |

|---|---|---|

| Absorption | Rapid absorption following intramuscular injection. nih.gov | Human, Rat |

| Distribution | Volume of distribution approximates extracellular fluid. nih.gov High concentrations found in kidneys, brain, and GI wall; low accumulation in the liver. nih.gov | Human, Pig |

| Metabolism/Clearance | Fast in-vivo clearance. researchgate.net High total body clearance with substantial renal and non-renal elimination. nih.gov | Human, Mouse |

| Elimination Half-Life | Short, approximately 1.15 hours. nih.gov | Human |

| Primary Elimination Route | Suggested to be mainly renal, based on high kidney accumulation. nih.gov | Pig |

Quantitative Structure-Toxicity Relationship (QSTR) Modeling for Hepatic Biotransformation

Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological or toxicological activities of chemicals based on their molecular structures. mdpi.comresearchgate.net These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific endpoint, such as hepatic biotransformation. mdpi.com For xenobiotics, QSTR models can predict metabolism, clearance, and potential toxicity, thereby aiding in the design of safer and more effective compounds. mdpi.comresearchgate.net

The process of hepatic biotransformation, primarily carried out by enzymes like the Cytochrome P450 (CYP) family, converts foreign compounds into more water-soluble metabolites for easier excretion. researchgate.netdntb.gov.ua QSTR models in this context use various molecular descriptors to predict how a chemical might interact with these enzymes.

Table 2: Common Molecular Descriptors in QSTR for Hepatic Biotransformation

| Descriptor Category | Examples | Relevance to Biotransformation |

| Lipophilicity | LogP, LogD | Influences passive diffusion across cell membranes to reach metabolic enzymes in the liver. researchgate.net |

| Electronic Properties | Partial charges, HOMO/LUMO energies | Governs the chemical reactivity and the potential for the compound to undergo oxidative or reductive metabolism. mdpi.com |

| Molecular Size & Shape | Molecular weight, volume, surface area | Determines how well the molecule fits into the active site of a metabolic enzyme. mdpi.comresearchgate.net |

| Topological Descriptors | Connectivity indices | Describe the branching and arrangement of atoms within the molecule. |

While specific QSTR models predicting the hepatic biotransformation of this compound are not extensively detailed in the literature, the principles of structure-activity relationships (SAR), a related concept, are well-established for the pyridinium (B92312) oxime class of compounds. These SAR studies highlight key structural features that are critical for their primary function—AChE reactivation—and would be fundamental descriptors in any QSTR model.

The efficacy of pyridinium oximes is highly dependent on specific structural motifs. nih.govnih.gov The position of the oxime group on the pyridinium ring is a critical factor influencing reactivation potency. nih.govresearchgate.net For instance, oximes with the functional group in the 4-position of the ring are often better reactivators for certain types of organophosphate inhibition. nih.gov Furthermore, the nature of the linking chain that connects the two pyridinium rings in bis-pyridinium oximes like this compound is a major determinant of reactivation rates, even though it does not directly participate in the dephosphorylation reaction. nih.gov These structural elements govern the molecule's ability to orient correctly within the enzyme's active site, a key factor in its biological activity.

Table 3: Key Structural Features of Pyridinium Oximes Influencing Efficacy

| Structural Feature | Influence on Compound Efficacy | Source |

| Position of the Oxime Group | Critically affects the ability to reactivate inhibited AChE; the optimal position can vary depending on the inhibiting agent. | nih.govresearchgate.net |

| Linking Chain between Rings | Significantly influences reactivation rates by affecting the molecule's conformation and fit within the enzyme active site. | nih.gov |

| Number of Oxime Groups | At least one oxime group is necessary for the reactivation process. | researchgate.net |

These established structure-activity relationships provide a foundational framework for developing more sophisticated QSTR models to predict not only the efficacy but also the limited hepatic biotransformation and potential toxicities of this compound and related compounds.

Cutting Edge Synthetic Methodologies and Derivative Development

Innovative Synthetic Approaches to Asoxime Chloride

This compound, also known as HI-6, is a critical bis-pyridinium oxime used to reactivate AChE inhibited by organophosphorus compounds. Traditional synthetic routes, while effective, are often multi-step processes that can be time-consuming and result in mixtures of isomers requiring extensive purification. Consequently, modern synthetic chemistry has focused on developing more streamlined and efficient methodologies.

The conventional synthesis of this compound involves the coupling of two key precursors: a pyridinium (B92312) salt and a pyridine-2-aldoxime (B213160) derivative. A common pathway is the reaction of 1-(chloromethyl)-4-carbamoylpyridinium chloride with pyridine-2-aldoxime. While this method is established, it necessitates careful control of reaction conditions to achieve satisfactory yields.

To overcome the limitations of traditional methods, researchers have explored innovative approaches such as "one-pot" and microwave-assisted syntheses. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages by reducing solvent waste, energy consumption, and purification efforts. For instance, a one-pot approach can be envisioned where the formation of the ether linkage and the quaternization of the pyridine (B92270) nitrogen occur sequentially without the isolation of intermediates.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds like this compound. nih.govmdpi.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes for the quaternization steps, which are typically slow under conventional heating. nih.govrsc.org This rapid and efficient heating can lead to higher throughput and a greener synthetic process.

| Synthetic Method | Typical Reaction Time | Key Advantages | Representative Yields (for analogous reactions) |

| Traditional Synthesis | Several hours to days | Established and well-understood | 50-70% |

| One-Pot Synthesis | Reduced overall time | Fewer workup steps, less solvent waste | 60-80% |

| Microwave-Assisted Synthesis | Minutes to a few hours | Rapid reaction rates, higher yields, energy efficient | 80-95% nih.gov |

This compound possesses two oxime functionalities, each of which can exist as either an (E) or (Z) isomer. The geometrical configuration of these oxime groups is a critical determinant of the molecule's biological activity, with the (E,E)-isomer generally considered to be the most potent reactivator of inhibited AChE. Traditional synthetic methods often produce a mixture of these stereoisomers, necessitating challenging purification procedures to isolate the desired active form.

The control of stereochemistry is therefore a primary focus in the modern synthesis of this compound. Stereoselective synthesis aims to preferentially form the (E)-isomer during the reaction. This can be achieved through careful selection of reaction conditions, such as pH, temperature, and solvent. For example, the oximation reaction is often carried out under mildly acidic conditions, which can favor the formation of the thermodynamically more stable (E)-isomer.

Design and Synthesis of Advanced Oxime Derivatives

While this compound is a potent reactivator, its effectiveness is not uniform against all organophosphorus agents, and its permanent positive charge limits its ability to cross the blood-brain barrier (BBB). These limitations have spurred the development of a new generation of oxime derivatives with broader reactivation capabilities and improved central nervous system (CNS) penetration.

To enhance the reactivation spectrum, researchers have synthesized a wide array of bis-pyridinium oxime derivatives with systematic structural modifications. These modifications often involve altering the linker connecting the two pyridinium rings, changing the position of the oxime group, or introducing various substituents to the pyridinium rings.

The nature of the linker has been a key area of investigation. By replacing the ether linker of this compound with alternatives such as alkylene chains of varying lengths, thioethers, or more rigid aromatic linkers, it is possible to modulate the flexibility and conformation of the molecule. nih.govresearchgate.net These changes can lead to improved binding affinity and reactivation kinetics for different types of inhibited AChE. For example, derivatives with a CH2CH2OCH2CH2 linker have been synthesized and shown to have significant reactivation potency against cyclosarin-inhibited AChE. nih.gov

The introduction of different substituents on the pyridinium rings is another strategy to fine-tune the electronic and lipophilic properties of the reactivators. Halogenated derivatives, for instance, have been developed with the aim of lowering the pKa of the oxime group, thereby increasing the concentration of the more nucleophilic oximate anion at physiological pH.

| Derivative Type | Modification | Goal of Modification | Example Reactivation Data |

| Linker Analogs | Replacement of ether linker with CH2CH2OCH2CH2 | Improved potency against specific agents | Higher than 10% reactivation of cyclosarin-inhibited AChE at 10⁻⁴ M nih.gov |

| Linker Analogs | 1,4-bis-methoxymethyl (cis)-but-2-ene linker | Broader spectrum reactivation | 25% reactivation of sarin-inhibited AChE at 10⁻⁴ M nih.gov |

| Ring-Substituted Analogs | Thiocarboxamide moiety instead of carboxamide | Modulate electronic properties and reactivation efficacy | Effective reactivation of NEMP- and NEDPA-AChE tandfonline.com |

A significant challenge in treating organophosphate poisoning is the inability of most oxime reactivators, including this compound, to penetrate the BBB due to their charged nature. nih.govrsc.org This leaves the CNS vulnerable to the toxic effects of nerve agents. To address this, several strategies are being pursued to develop brain-penetrating oxime derivatives.

One promising approach is the development of more lipophilic, uncharged pro-drugs. These compounds are designed to cross the BBB in their neutral form and are then metabolized in the brain to release the active, charged oxime. For example, derivatives based on a 1,4-dihydropyridine-pyridine system have been investigated. The dihydropyridine (B1217469) moiety is sufficiently lipophilic to enter the CNS, where it is subsequently oxidized to the active pyridinium species.

Another strategy involves the synthesis of novel phenoxyalkyl pyridinium oximes. researchgate.net These compounds are more lipophilic than traditional oximes and have shown the ability to cross the BBB in animal models. nih.govresearchgate.net In studies with rats exposed to a sarin (B92409) surrogate, some of these novel oximes demonstrated neuroprotective effects, such as reducing seizure-like behaviors and attenuating neuronal damage in the hippocampus, effects not observed with the standard, non-penetrating oxime 2-PAM. nih.govresearchgate.net

Deuterium-labeled analogs of this compound and its derivatives are invaluable tools for pharmacokinetic and mechanistic investigations. The replacement of hydrogen with its heavier isotope, deuterium, creates a stronger C-D bond compared to a C-H bond. This can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of this bond.

Furthermore, deuterium-labeled compounds serve as excellent internal standards for quantitative bioanalysis using mass spectrometry. Their chemical behavior is nearly identical to the unlabeled drug, but their increased mass allows for clear differentiation. This enables precise measurement of the drug and its metabolites in biological samples, providing crucial data for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmedchemexpress.com

Hybrid Compounds and Conjugates for Synergistic Effects

The development of hybrid compounds and conjugates represents a sophisticated strategy in medicinal chemistry to enhance the efficacy of therapeutic agents. This approach involves the covalent linkage of two or more distinct pharmacophores to create a single molecular entity with potentially synergistic or additive biological activities. In the context of this compound, this strategy is being explored to overcome its limitations and enhance its therapeutic profile.

Synthesis of this compound-Cucurbit[n]uril Complexes

The encapsulation of this compound within cucurbit[n]uril macrocycles is a cutting-edge approach to improve its pharmacokinetic properties. Cucurbit[n]urils are a family of macrocyclic host molecules that can encapsulate guest molecules within their hydrophobic cavity, thereby altering the guest's physical and chemical properties. researchgate.net The complexation of asoxime is typically achieved through host-guest interactions in an aqueous solution, where the asoxime molecule is encapsulated within the cucurbit[n]uril cavity.

Specifically, the use of cucurbit nih.govuril (CB nih.gov) as a carrier for asoxime has been investigated to enhance its bioavailability in the brain and prolong its therapeutic window. nih.govfigshare.com While detailed, step-by-step synthetic protocols for the complex are not extensively published, the general method involves the mixing of this compound and cucurbit nih.govuril in an aqueous solution, allowing for the formation of the host-guest complex. nih.gov The resulting complex is then characterized to confirm the encapsulation.

The primary focus of research in this area has been on the characterization and in vivo effects of the Asoxime-CB nih.gov complex. Studies have demonstrated that the administration of asoxime as a complex with CB nih.gov leads to significant improvements in its pharmacokinetic profile. nih.govfigshare.com

Research Findings on Asoxime-Cucurbit nih.govuril Complex

| Parameter | Observation | Reference |

| Brain Bioavailability | Greater than 3-fold increase in the area under the curve (AUC) in the brain for asoxime administered as a complex with CB nih.gov compared to asoxime alone. | nih.govfigshare.com |

| Acetylcholinesterase (AChE) Activity | Administration of the asoxime-CB nih.gov complex resulted in an approximately 30% increase in brain AChE activity compared to atropine (B194438) alone. Co-administration of CB nih.gov improved AChE activity by 11%. | nih.govfigshare.com |

| Renal Excretion | The Asoxime-CB nih.gov complex showed a lower rate of elimination through renal excretion. | researchgate.net |

These findings underscore the potential of cucurbit[n]uril complexation as a viable strategy to enhance the delivery and efficacy of this compound.

Integration with Other Pharmacologically Active Moieties (e.g., Isatin-Pyridine Hybrids)

This compound belongs to the class of pyridinium oximes, which are known for their ability to reactivate inhibited acetylcholinesterase (AChE). nih.gov A promising strategy to develop more potent AChE reactivators involves the synthesis of hybrid molecules that integrate the core pyridinium oxime structure with other pharmacologically active moieties. Isatin (B1672199), an endogenous indole (B1671886) derivative, and its analogues have garnered significant interest due to their diverse biological activities. nih.govresearchgate.net

The synthesis of novel isatin-pyridinium oxime hybrids is a key area of research aimed at creating compounds with improved properties compared to existing antidotes. researchgate.netnih.gov These hybrids are designed to combine the AChE reactivating properties of the pyridinium oxime with the favorable pharmacokinetic and pharmacodynamic characteristics of the isatin scaffold.

A general synthetic route for these hybrids involves a convergent approach. nih.gov The synthesis typically begins with the preparation of N-(ω-haloalkyl)isatins. This is achieved by reacting isatin with a suitable 1,ω-dihaloalkane in the presence of a base like potassium carbonate in a solvent such as dry dimethylformamide (DMF). nih.gov

The resulting N-(ω-haloalkyl)isatin is then reacted with a pyridine-4-aldoxime. This reaction is typically carried out in a solvent like acetonitrile (B52724) (ACN) in a sealed tube at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 96 hours). nih.gov The final hybrid compounds are then isolated and purified using techniques such as precipitation or preparative thin-layer chromatography (TLC). nih.gov

Synthesis of Isatin-Pyridine 4-Oxime Monocationic Hybrids

| Reactants | Reaction Conditions | Product Isolation | Reference |

| N-(ω-Haloalkyl)isatins (0.5 mmol) and Pyridine-4-aldoxime (1 mmol) | Acetonitrile (3 mL), sealed tube, 80 °C, 96 h | Precipitation with cold acetone (B3395972) or trituration with ethyl acetate (B1210297) followed by preparative TLC | nih.gov |

This synthetic strategy allows for the creation of a library of hybrid compounds with varying linker lengths and substitutions, enabling the exploration of structure-activity relationships for enhanced AChE reactivation. nih.govnih.govresearchgate.net

Advanced Analytical and Bioanalytical Methodologies in Asoxime Chloride Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the quantitative analysis of asoxime chloride in biological samples, providing the necessary sensitivity and selectivity to understand its behavior in vivo.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of this compound (often referred to as HI-6) concentrations in biological fluids such as plasma. researchgate.netnih.gov An established HPLC assay utilizes a C18 column with an ultraviolet (UV) detector to quantify HI-6 in small plasma volumes. researchgate.net In a typical application, a 100-microL plasma sample is diluted, microfiltered, and a portion of the filtrate is injected into the HPLC system. researchgate.net This method has demonstrated a limit of sensitivity for HI-6 at 2.5 micrograms/mL. researchgate.net

Key performance metrics of this HPLC assay have been rigorously validated. researchgate.net For instance, extraction efficiency from plasma was found to be concentration-dependent, with values of 69.4 ± 6.6% at 10 µg/mL and 81.5 ± 2.0% at 100 µg/mL. researchgate.net Importantly, the assay confirmed that this compound does not bind to plasma proteins. researchgate.net The stability of the compound in frozen plasma and the linearity of standard curves have also been established, with correlation coefficients ranging from 0.9986 to 0.9999. researchgate.net The precision of the method is reflected in the low within-day and between-day coefficients of variation. researchgate.net

Interactive Table 1: Performance Characteristics of an HPLC Assay for this compound in Plasma

| Parameter | Value | Reference |

|---|---|---|

| Limit of Sensitivity | 2.5 µg/mL | researchgate.net |

| Extraction Efficiency (10 µg/mL) | 69.4 ± 6.6% | researchgate.net |

| Extraction Efficiency (100 µg/mL) | 81.5 ± 2.0% | researchgate.net |

| Plasma Protein Binding | Not observed | researchgate.net |

| Standard Curve Linearity (r) | 0.9986 - 0.9999 | researchgate.net |

| Within-Day Coefficient of Variation | 4.4% - 8.3% | researchgate.net |

| Between-Day Coefficient of Variation | 5.8% - 17.1% | researchgate.net |

For more complex bioavailability studies, particularly those investigating brain penetration, a more advanced technique, Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS), has been employed. A study investigating the encapsulation of asoxime in cucurbit mdpi.comuril (CB mdpi.com) to enhance its bioavailability utilized an ultrahigh-performance liquid chromatography with electrospray ionization-mass spectrometry method. This approach was developed to determine asoxime and CB mdpi.com levels in various biological fluids and tissues, including plasma, urine, bile, liver, kidney, and brain.

The optimal chromatographic performance was achieved using a dihydroxypropane-silica stationary phase under HILIC conditions. This validated method was successfully applied to a pharmacokinetic study in mice. The results were significant, demonstrating a greater than 3-fold increase in the area under the curve (AUC) for asoxime in the brain when administered as a complex with CB mdpi.com compared to the administration of asoxime alone. This highlights the power of HILIC-MS in assessing the effectiveness of drug delivery systems designed to overcome barriers like the blood-brain barrier.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for investigating the enzyme kinetics of acetylcholinesterase reactivation by this compound and for identifying its metabolites.

The reactivation of organophosphate-inhibited AChE by this compound is a primary focus of its research. Spectrophotometric assays, most notably the Ellman method, are widely used to study the kinetics of this reactivation process. nih.govornl.gov The Ellman assay measures AChE activity by detecting the product of acetylthiocholine (B1193921) hydrolysis, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion that can be quantified spectrophotometrically at 412 nm. ornl.gov

This method can be adapted to screen for the efficacy of AChE reactivators like this compound. The reactivation percentage can be calculated by comparing the absorbance of the enzyme with an inhibitor, with the inhibitor and the reactivator, and a control without the inhibitor. However, it is crucial to account for the potential interference of oximes with the assay reagents, a phenomenon known as oximolysis, which can lead to falsely elevated results. Studies have shown that with appropriate sample dilution, the Ellman assay is a reliable method for measuring in vivo oxime reactivation of inhibited AChE. nih.gov

Alternative substrates to acetylthiocholine, such as indoxylacetate, have also been explored to circumvent the issue of oximolysis. Indoxylacetate does not chemically react with oxime antidotes, offering a more accurate measurement of AChE activity in their presence.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying metabolites of this compound. Studies on the decomposition of this compound in aqueous solutions at different pH levels have identified several degradation products. At pH 2.0, the primary degradation products formed through the cleavage of the ether bridge are formaldehyde (B43269), isonicotinamide, and pyridine-2-aldoxime (B213160). At a physiological pH of 7.4, the main degradation pathway involves the oxime group, leading to the formation of a pyridone derivative, which can be further deaminated and decomposed.

Furthermore, LC-MS/MS has been instrumental in characterizing the therapeutic action of this compound at a molecular level. A method was developed to identify and quantify specific peptide adducts of acetylcholinesterase after exposure to nerve agents like sarin (B92409) or VX and subsequent reactivation by oximes including HI-6. This technique allows for the precise monitoring of the poisoning, aging, and reactivation status of AChE by measuring the abundance of specific peptides.

Advanced Biophysical and Imaging Techniques

To gain a deeper understanding of the molecular interactions between this compound and its target, advanced biophysical techniques such as X-ray crystallography have been utilized. These methods provide atomic-level insights into the binding and reactivation mechanism.

Researchers have successfully determined the crystal structure of sarin-inhibited mouse acetylcholinesterase in complex with this compound (HI-6) at a resolution of 2.2 Å. plos.org This structural analysis revealed that the carboxyamino-pyridinium ring of HI-6 is positioned between two key amino acid residues, Tyr124 and Trp286, in the active site gorge of the enzyme. plos.org While the oxime-pyridinium ring appeared disordered in the crystal structure, molecular dynamics simulations complemented the crystallographic data to propose a model where the oxime group forms a hydrogen-bond network with the sarin adduct, facilitating the reactivation process. plos.org These findings are crucial for the rational design of more effective reactivators. plos.org

Interactive Table 2: Key Findings from X-ray Crystallography of this compound-AChE Complex

| Finding | Significance | Reference |

|---|---|---|

| This compound (HI-6) binds within the active site gorge of sarin-inhibited AChE. | Confirms the direct interaction with the inhibited enzyme at the site of action. | plos.org |

| The carboxyamino-pyridinium ring is sandwiched by Tyr124 and Trp286. | Elucidates the specific molecular interactions that anchor the reactivator in the active site. | plos.org |

| The oxime group is positioned to interact with the sarin adduct. | Provides a structural basis for the nucleophilic attack that leads to enzyme reactivation. | plos.org |

| The structure informs the design of improved reactivators. | Offers a template for developing new oximes with enhanced binding and reactivation efficacy. | plos.org |

Atomic Force Microscopy (AFM) for Single-Molecule Enzyme Activity Studies

Atomic Force Microscopy (AFM) has emerged as a valuable tool in pharmacology and toxicology for studying molecular interactions in real-time. nih.govnih.gov This technique allows for the investigation of the forces between a single acetylcholinesterase (AChE) molecule and its ligands, providing a unique window into enzyme activity and the effects of inhibitors and reactivators like this compound. nih.govnih.gov

In a typical AFM setup for enzyme activity studies, AChE molecules are covalently immobilized on a surface, such as gold-plated mica, while its substrate, acetylcholine (B1216132) (ACh), is attached to the AFM's Si3N4 tip. nih.gov By bringing the tip into contact with the enzyme, a force spectrum (FS) is generated, which has a characteristic shape for the interaction between the normal, active enzyme and its substrate. nih.govnih.gov

When an inhibitor is introduced, it occupies the active center of the AChE, causing a noticeable change in the shape of the force spectrum. nih.gov Conversely, the introduction of a reactivator, such as an oxime, can restore the normal shape of the force spectrum by removing the inhibitor from the enzyme's active site. nih.gov The shape features of the FS thus serve as a direct index to observe the time course of these interactions at the single-molecule level. nih.govnih.gov

Research using this method has demonstrated that AFM force spectroscopy can be used to determine the kinetics of enzyme inhibition and reactivation. nih.gov For example, real-time observations have measured the reactivation time of the oxime HI-6 (this compound) on soman-inhibited AChE to be approximately 6 ± 2 minutes. nih.gov These studies underscore the capability of AFM to provide precise temporal information on the interactions between AChE and its various ligands. nih.gov

| Interaction | Compound | Duration |

|---|---|---|

| Inhibition of AChE | Soman (B1219632) | > 2 hours |

| Inhibition of AChE | Sarin | > 2 hours |

| Inhibition of AChE (Reversible) | Eserine | 34 ± 3 minutes |

| Reactivation of Soman-Inhibited AChE | HI-6 (this compound) | 6 ± 2 minutes |

Microdialysis Coupled with Chromatography for Neurotransmitter and Oxime Levels in Vivo

Microdialysis is a powerful in vivo sampling technique used extensively in neuroscience to monitor the levels of small molecules, such as neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions. researchgate.netnih.govsomberslab.org When coupled with highly sensitive analytical methods like high-performance liquid chromatography (HPLC) or, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS), it allows for the precise quantification of these neurochemicals. researchgate.netnih.govsomberslab.org

This technique has been instrumental in studying the in vivo pharmacokinetics of this compound. acs.org A hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) method has been developed and validated for the pharmacokinetic study of asoxime in mouse plasma, urine, bile, liver, kidney, and brain samples. acs.org This approach is crucial for understanding the distribution and elimination of the oxime, and particularly its ability to penetrate the blood-brain barrier, which is a limiting factor for its efficacy. acs.org

In one study, the encapsulation of asoxime within a cucurbit nih.govuril (CB nih.gov) carrier was investigated to enhance its brain bioavailability. acs.org Using the HILIC-MS method to analyze microdialysis samples, researchers found a greater than 3-fold increase in the area under the curve (AUC) in the brain for asoxime administered as a complex with CB nih.gov compared to the administration of asoxime alone. acs.org This enhanced brain penetration correlated with improved AChE reactivation in the brain. acs.org

The coupling of microdialysis with LC-MS/MS is highly versatile, capable of measuring dozens of neurochemicals in a single assay. researchgate.netnih.gov To enhance the separation and sensitivity for polar neurotransmitters, derivatization reagents like benzoyl chloride are often used. nih.govnih.gov This powerful combination of techniques provides reliable data on the absolute levels of various compounds in vivo, making it essential for evaluating the effects of drugs like this compound on neurochemical dynamics. somberslab.org

| Compound Administered | Relative Area Under the Curve (AUC) in Brain | Resulting AChE Activity Improvement (vs. Atropine (B194438) alone) |

|---|---|---|

| Asoxime alone | Baseline | - |

| Asoxime-CB nih.gov complex | > 3-fold increase | ~30% increase |

| Asoxime with CB nih.gov co-administration | Not specified | 11% increase |

Techniques for Studying Oxime Interaction with Cholinergic System Components (e.g., AChRs)

The direct effects of oximes on nAChRs have been investigated using electrophysiological techniques. nih.govcas.cz In one study, whole-cell membrane currents were recorded from the TE671 cell line, which endogenously expresses human embryonic muscle-like nAChRs. cas.cz The application of acetylcholine evokes a cationic current, and the inhibitory effect of various oximes on this response can be quantified. cas.cz Both in vitro and in vivo examinations have confirmed that oximes, including HI-6 (this compound), exert an antagonistic effect on muscle nAChRs by inhibiting the effect of ACh at the neuromuscular junction. nih.govcas.cz